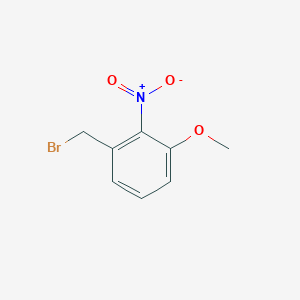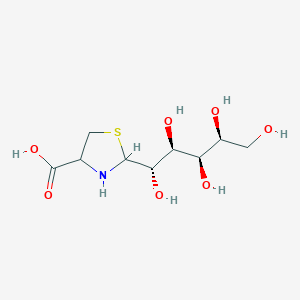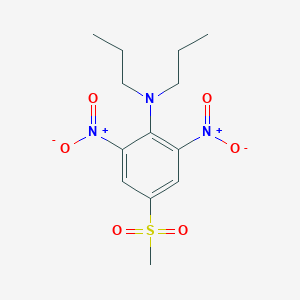
1-Chloro-4-ethoxybenzene
描述
1-Chloro-4-ethoxybenzene is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzene, where a chlorine atom is substituted at the first position and an ethoxy group at the fourth position. This compound is also known by other names such as 4-chlorophenetole and p-chlorophenetole. It is a colorless liquid with a characteristic aromatic odor.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxybenzene can be synthesized through various methods. One common method involves the reaction of 4-chlorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the benzene ring.
Industrial Production Methods: In an industrial setting, this compound is typically produced through a similar nucleophilic substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.
化学反应分析
1-Chloro-4-ethoxybenzene undergoes various chemical reactions, including:
1. Electrophilic Aromatic Substitution:
Reagents and Conditions: Common reagents include bromine, nitric acid, and sulfuric acid. The reactions typically occur under mild conditions.
Major Products: Depending on the reagent, products such as 1-bromo-4-chloro-2-ethoxybenzene or 1-nitro-4-chloro-2-ethoxybenzene are formed.
2. Nucleophilic Substitution:
Reagents and Conditions: Strong nucleophiles such as sodium ethoxide or potassium tert-butoxide are used.
Major Products: Substitution of the chlorine atom can lead to compounds like 4-ethoxyphenol.
3. Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: Reduction of the ethoxy group can yield 4-chlorophenol.
科学研究应用
1-Chloro-4-ethoxybenzene has several applications in scientific research:
1. Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
2. Biology:
- Utilized in the development of bioactive molecules and pharmaceuticals.
- Acts as a precursor in the synthesis of compounds with potential biological activity.
3. Medicine:
- Investigated for its potential use in drug development and medicinal chemistry.
- Serves as a building block for the synthesis of therapeutic agents.
4. Industry:
- Used in the manufacture of dyes, fragrances, and agrochemicals.
- Employed as a solvent and reagent in various industrial processes.
作用机制
The mechanism of action of 1-chloro-4-ethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and ethoxy groups on the benzene ring influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediates such as arenium ions and carbocations, which subsequently undergo further transformations to yield the final products.
相似化合物的比较
1-Chloro-4-ethoxybenzene can be compared with other similar compounds such as:
1. 1-Chloro-4-methoxybenzene:
- Similar structure but with a methoxy group instead of an ethoxy group.
- Exhibits different reactivity and physical properties due to the difference in the alkoxy group.
2. 1-Chloro-4-nitrobenzene:
- Contains a nitro group instead of an ethoxy group.
- Shows distinct chemical behavior, especially in electrophilic aromatic substitution reactions.
3. 1-Chloro-4-fluorobenzene:
- Has a fluorine atom instead of an ethoxy group.
- Demonstrates unique reactivity patterns due to the presence of the highly electronegative fluorine atom.
Uniqueness: this compound is unique due to the presence of both chlorine and ethoxy groups on the benzene ring, which imparts specific reactivity and properties. The combination of these substituents makes it a valuable compound in various chemical and industrial applications.
属性
IUPAC Name |
1-chloro-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSVQMYQRAMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060757 | |
| Record name | Benzene, 1-chloro-4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-61-7 | |
| Record name | 1-Chloro-4-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenetole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-ethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















